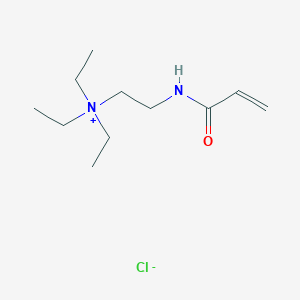
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an acryloyl group with a triethylammonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of acryloyl chloride with N,N,N-triethylethan-1-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Acryloyl chloride+N,N,N-triethylethan-1-amine→2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Polymerization: The acryloyl group can participate in free radical polymerization reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Polymerization: Polymeric materials with varying properties.
Hydrolysis: Amides and carboxylic acids.
Aplicaciones Científicas De Investigación
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acryloyl group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)amino]ethanaminium chloride
Uniqueness
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is unique due to its combination of an acryloyl group and a quaternary ammonium group. This dual functionality allows it to participate in both polymerization reactions and antimicrobial activities, making it versatile for various applications.
Propiedades
Número CAS |
90966-57-7 |
|---|---|
Fórmula molecular |
C11H23ClN2O |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
Clave InChI |
RJNGNWBDDLDAAP-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCNC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
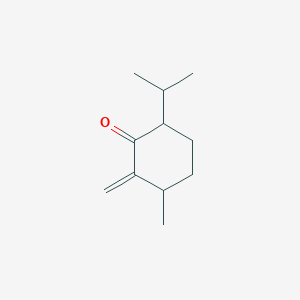
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
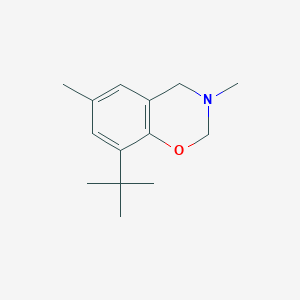
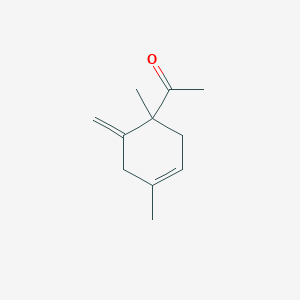
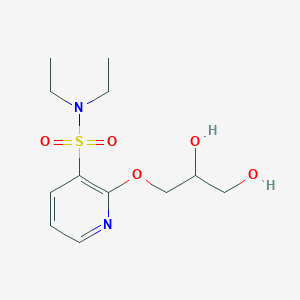
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)


![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
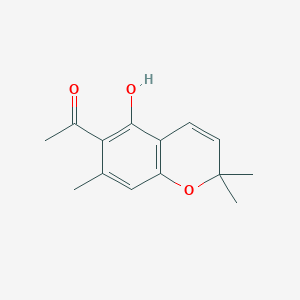
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
